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Compound of Interest

Compound Name:

[4-

(Chlorodifluoromethoxy)phenyl]me

thanol

CAS No.: 50823-88-6

Cat. No.: B1419811

Get Quote

Executive Summary
[4-(Chlorodifluoromethoxy)phenyl]methanol (CAS: 50823-88-6) is a specialized fluorinated

building block used primarily in the synthesis of pharmaceuticals and agrochemicals. It serves

as a critical intermediate for introducing the chlorodifluoromethoxy (-OCF₂Cl) motif, a lipophilic,

metabolically stable bioisostere of the trifluoromethoxy (-OCF₃) group.

This guide details the structural properties, validated synthesis protocols, and medicinal

chemistry applications of this compound, designed for researchers requiring high-fidelity

technical data.

Part 1: Chemical Identity & Physicochemical Profile
The molecule consists of a benzene core substituted at the para positions with a

hydroxymethyl group (benzyl alcohol) and a chlorodifluoromethoxy ether. The presence of both

chlorine and fluorine on the methoxy carbon creates a unique electronic environment, distinct

from standard perfluorinated ethers.
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Table 1: Key Technical Specifications
Property Value Notes

IUPAC Name

[4-

(Chlorodifluoromethoxy)phenyl

]methanol

CAS Number 50823-88-6

Molecular Formula C₈H₇ClF₂O₂

Molecular Weight 208.59 g/mol

SMILES
OCC1=CC=C(OC(F)

(F)Cl)C=C1

LogP (Predicted) ~2.3 - 2.5
More lipophilic than benzyl

alcohol (LogP ~1.[1]05)

H-Bond Donors 1 (OH group)

H-Bond Acceptors 2 (Ether O, Alcohol O)

The ether oxygen's basicity is

significantly reduced by F/Cl

electron withdrawal.

Physical State
Colorless to pale yellow

liquid/oil

Low melting point solid in high

purity.

Part 2: Structural Analysis & Electronic Effects
The -OCF₂Cl Motif: Beyond Trifluoromethoxy
The chlorodifluoromethoxy group is not merely a "heavy" analogue of the trifluoromethoxy (-

OCF₃) group; it introduces specific intermolecular interaction capabilities:

Electronic Withdrawal: The -OCF₂Cl group is a strong electron-withdrawing group (EWG) via

induction (-I effect), deactivating the benzene ring. However, the oxygen atom still donates

electron density via resonance (+R effect), though less effectively than in a methoxy group.

Halogen Bonding (XB): Unlike the non-polarizable fluorine atoms in -OCF₃, the chlorine atom

in -OCF₂Cl is polarizable and possesses a "sigma-hole" (a region of positive electrostatic

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.hudsontech.com/pdf/federal/7DSQ0-6830001061659-US-SDS.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419811?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


potential). This allows it to act as a halogen bond donor to carbonyl backbone oxygens in

protein targets.

Case Study: This interaction is pivotal in Asciminib (a BCR-ABL1 inhibitor), where the -

OCF₂Cl chlorine forms a directed halogen bond with a leucine carbonyl oxygen in the

target kinase.

Visualization: Electronic & Structural Logic
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Caption: Structural decomposition highlighting the dual role of the molecule: the alcohol serves

as a synthetic handle, while the OCF₂Cl group acts as the bioactive pharmacophore.

Part 3: Synthesis Protocol
The synthesis of [4-(Chlorodifluoromethoxy)phenyl]methanol typically proceeds via the

reduction of its aldehyde precursor. The critical challenge lies in the upstream installation of the

-OCF₂Cl group onto the phenol ring.

Method A: The "Green" Difluorocarbene Route
(Recommended)
Modern protocols favor the use of Sodium Chlorodifluoroacetate over ozone-depleting gases

like chlorodifluoromethane (Freon-22). This solid reagent generates the reactive carbene

species in situ under thermal conditions.

Step 1: O-Alkylation of 4-Hydroxybenzaldehyde
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Reaction: Phenol + ClCF₂CO₂Na → Aryl-OCF₂Cl Ether

Reagents: 4-Hydroxybenzaldehyde (1.0 eq), Sodium chlorodifluoroacetate (1.5–2.0 eq),

K₂CO₃ (1.5 eq).

Solvent: DMF or NMP (Polar aprotic solvents are essential to stabilize the intermediate).

Conditions: Heat to 90–100°C.

Mechanism: Thermal decarboxylation of the acetate generates chlorodifluorocarbene

(:CF₂Cl). The phenoxide anion attacks this electrophilic carbene, followed by protonation (or

reaction with electrophiles) to form the ether linkage.

Why this works: This avoids the handling of gaseous Freon-22 and provides higher

functional group tolerance.

Step 2: Chemoselective Reduction
Reaction: Aldehyde → Benzyl Alcohol

Reagents: Sodium Borohydride (NaBH₄, 0.5 eq).

Solvent: Methanol or Ethanol (0°C to RT).

Protocol:

Dissolve 4-(chlorodifluoromethoxy)benzaldehyde in MeOH.

Slowly add NaBH₄ at 0°C (exothermic).

Stir for 30 minutes. Monitor by TLC (disappearance of aldehyde spot).

Quench with dilute HCl or saturated NH₄Cl.

Extract with Ethyl Acetate.

Purification: The product is often pure enough after workup; otherwise, silica gel

chromatography (Hexane/EtOAc) is used.
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Visualization: Synthesis Workflow
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Caption: Two-step synthesis pathway utilizing solid-state carbene precursors for safety and

scalability.

Part 4: Applications & Handling[2]
Drug Discovery Applications[3][4][5][6]

Bioisosteric Replacement: The -OCF₂Cl group is used to replace -OCF₃ to fine-tune

lipophilicity (LogP) and metabolic stability.

Fragment-Based Design: The alcohol group is readily converted to:

Benzylic Halides: (via SOCl₂ or PBr₃) for alkylation reactions.

Benzoic Acids: (via Jones oxidation) for amide coupling.

Aldehydes: (via Swern oxidation) for reductive amination.

Safety & Stability
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Stability: The -OCF₂Cl ether linkage is chemically robust under standard acidic and basic

conditions, similar to -OCF₃. However, extreme Lewis acidic conditions at high temperatures

should be tested with caution due to potential C-O bond cleavage.

Hazards: As a benzyl alcohol derivative, treat as a potential skin and eye irritant.

Precursor Hazard: If using the older Freon-22 method, be aware of asphyxiation risks and

ozone-depletion regulations. The sodium chlorodifluoroacetate method mitigates these risks

but requires handling of fine powders that may be irritants.
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Synthesis of Aryl Chlorodifluoromethyl Ethers
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Context: Details the halogen bonding interaction of the -OCF₂Cl group in Asciminib.
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Context: Standard protocols for NaBH4 reduction of benzaldehydes.

Link:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

http://orgsyn.org/Content/pdfs/procedures/v101p0164.pdf
https://www.scirp.org/journal/paperinformation?paperid=118347
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419811?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Properties

Source: PubChem Compound Summary for [4-(Chloromethyl)phenyl]methanol (Structural
Analog/Precursor context).

Link:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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